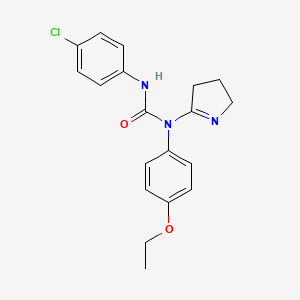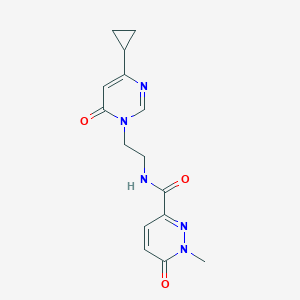![molecular formula C16H24ClN3 B2911467 1-isopropyl-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1216621-26-9](/img/structure/B2911467.png)
1-isopropyl-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isopropyl-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride is a chemical compound that belongs to the class of benzoimidazoles. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered attention due to its unique structure and potential therapeutic properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride typically involves multiple steps, starting with the formation of the benzoimidazole core One common approach is the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions to form the benzoimidazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure the efficient and cost-effective production of the compound. Quality control measures are also implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions: 1-Isopropyl-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or chromium(VI) compounds can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted benzoimidazoles.
科学研究应用
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown biological activity in various assays, suggesting potential use as a therapeutic agent.
Medicine: Research has indicated that this compound may have antiviral, anti-inflammatory, and anticancer properties, making it a candidate for drug development.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism by which 1-isopropyl-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and target.
相似化合物的比较
1-Isopropyl-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride can be compared to other similar compounds, such as:
1-Methyl-2-(piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride: Similar structure but with a methyl group instead of an isopropyl group.
2-(Piperidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride: Lacks the isopropyl group.
1-Isopropyl-2-(pyrrolidin-1-ylmethyl)-1H-benzo[d]imidazole hydrochloride: Similar structure but with a pyrrolidinylmethyl group instead of a piperidinylmethyl group.
These compounds share structural similarities but differ in their substituents, leading to variations in their biological activities and applications.
属性
IUPAC Name |
2-(piperidin-1-ylmethyl)-1-propan-2-ylbenzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3.ClH/c1-13(2)19-15-9-5-4-8-14(15)17-16(19)12-18-10-6-3-7-11-18;/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZZSZXBPPYKMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CN3CCCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(3-methylphenoxy)acetate](/img/structure/B2911384.png)
![2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2911385.png)
![3-[(dimethylamino)methyl]-1H-indole-6-carboxylic acid](/img/structure/B2911386.png)
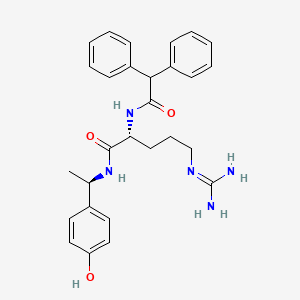
![Lithium;2-[(1R)-1-(dimethylamino)ethyl]benzenethiolate](/img/structure/B2911390.png)
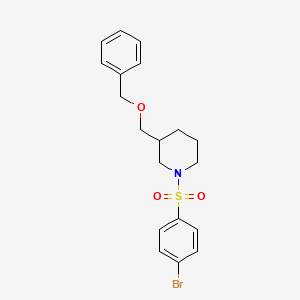
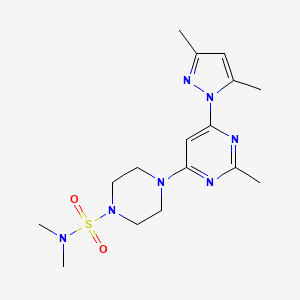
![N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine](/img/structure/B2911395.png)
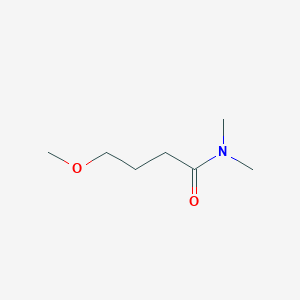
![(Z)-2-cyano-N-[[4-(dimethylamino)-3-methylphenyl]methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2911399.png)
![1-[(6-Methanesulfonylpyridin-3-yl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B2911400.png)
![N-(2-chlorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2911401.png)
